5-Bromo-6'-chloro-[2,3']bipyridinyl
Description
5-Bromo-6'-chloro-[2,3']bipyridinyl is a halogenated bipyridinyl derivative characterized by a bromine atom at the 5-position and a chlorine atom at the 6'-position of its bipyridinyl scaffold (Figure 1). This compound belongs to a broader class of bipyridinyl derivatives, which are of significant interest in medicinal chemistry and materials science due to their tunable electronic properties and structural versatility .
Properties
IUPAC Name |
5-bromo-2-(6-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVHYCXBVCNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299556 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-12-0 | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-chloro-2,3′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Bromo-6’-chloro-[2,3’]bipyridinyl typically involves the halogenation of bipyridine derivatives. One common method is the bromination and chlorination of 2,3’-bipyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2) gas, in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
5-Bromo-6’-chloro-[2,3’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the bipyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form bipyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of bipyridine derivatives with reduced bromine and chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted bipyridine derivatives, while oxidation reactions can produce bipyridine N-oxides .
Scientific Research Applications
5-Bromo-6’-chloro-[2,3’]bipyridinyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6’-chloro-[2,3’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
In biological systems, the compound may interact with proteins and nucleic acids, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : The replacement of chlorine with a methyl group (e.g., 5-Bromo-6'-methyl-[2,3']bipyridinyl) increases lipophilicity, which may enhance membrane permeability in biological systems .
- Electron-Withdrawing Groups : Etoricoxib’s methanesulfonyl group significantly lowers electron density, improving binding to hydrophobic enzyme pockets, as seen in its role as a COX-2 inhibitor .
- Crystalline Forms : Salts and cocrystals of bipyridinyl derivatives, such as the adipic acid salt of etoricoxib, exhibit distinct thermal profiles (e.g., melting point of 139–142°C) due to hydrogen-bonding networks and lattice stability .
Reactivity Trends :
- Bromine and chlorine substituents facilitate further functionalization (e.g., via Buchwald-Hartwig amination or Ullmann coupling), whereas methyl groups are less reactive but improve stability .
- Iodo-substituted analogs (e.g., 5-Bromo-6′-iodo-2,3′-bipyridine) exhibit higher reactivity in cross-coupling reactions compared to chloro or bromo derivatives .
Biological Activity
5-Bromo-6'-chloro-[2,3']bipyridinyl (C10H6BrClN2) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C10H6BrClN2
- Molecular Weight : 269.53 g/mol
- CAS Number : 82718-35-2
The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. The compound can form stable complexes with metal ions, which may exhibit unique electronic and catalytic properties. These interactions can influence various biological processes, including enzyme modulation and receptor activation.
Enzyme Inhibition
Research has demonstrated that this compound acts as an effective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in tumor metastasis.
- Inhibition Rates :
- Concentration : 10 µM
- Inhibition : Over 70% inhibition against MMP-2 and MMP-9
This significant inhibition suggests potential therapeutic applications in cancer treatment by preventing metastasis.
Anticancer Mechanisms
A study evaluating the compound's effects on cell cycle progression indicated that treatment with this compound led to notable alterations in the distribution of cells across different phases of the cell cycle.
| Group | G1 Phase (%) | S Phase (%) | G2 Phase (%) | Sub-G1 Phase (%) |
|---|---|---|---|---|
| Control | Standard | Standard | Standard | Low |
| Treated (10 µM) | Decreased | Decreased | Decreased | Increased |
The increase in the sub-G1 phase indicates apoptosis induction in cancer cells, highlighting its potential as an anticancer agent.
Study on Enzyme Inhibition
A comprehensive study focused on the compound's role as an enzyme inhibitor revealed:
- Target Enzymes : MMP-2 and MMP-9
- Methodology : In vitro assays measuring enzyme activity post-treatment with varying concentrations of the compound.
The results confirmed substantial inhibition at concentrations above 10 µM, supporting its development as a therapeutic agent.
Research on Cell Cycle Effects
In another study, flow cytometry was employed to assess how this compound affects cell cycle dynamics in cancer cell lines:
- Methodology : Cells were treated with the compound, followed by analysis using flow cytometry to determine cell cycle distribution.
The findings indicated a clear shift towards apoptosis in treated cells compared to controls.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 6-Bromo-6'-chloro-3,3'-bipyridine | Bromine at position 6 | Similar reactivity but different substitution pattern |
| 5-Iodo-4-methyl-[2,3']bipyridinyl | Iodine instead of bromine | Potentially higher reactivity due to iodine |
| 5-Chloro-4-methyl-[2,3']bipyridinyl | Chlorine at position 5 | Different solubility and biological properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
